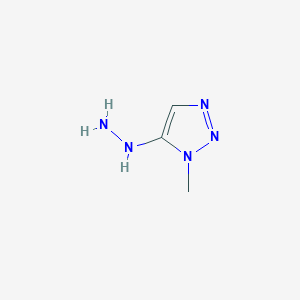

5-Diazenyl-1-methyl-2,3-dihydro-1H-1,2,3-triazole

Description

Nomenclature and IUPAC Classification

The systematic IUPAC name This compound derives from its core structure:

- Parent heterocycle : 1H-1,2,3-triazole, a five-membered ring with three nitrogen atoms at positions 1, 2, and 3.

- Saturation : The "2,3-dihydro" designation indicates single bonds between C2-N2 and N3-C3, reducing aromaticity while enhancing conformational flexibility.

- Substituents :

- A methyl group at N1

- A diazenyl (-N=N-) group at C5

Structural identifiers :

| Property | Value | Source Reference |

|---|---|---|

| IUPAC Name | This compound | Derived from |

| SMILES | CN1C(N=N)=NN1 | Adapted from |

| Molecular Formula | C₄H₇N₅ | Calculated |

| CAS Registry | Not yet assigned | N/A |

The numbering system prioritizes the triazole ring, with the diazenyl group occupying the 5-position based on substituent priority rules. Partial saturation at C2-C3 creates a non-planar geometry, as confirmed by X-ray crystallographic analyses of related dihydrotriazoles.

Historical Context in Heterocyclic Chemistry Research

The development of 1,2,3-triazole derivatives has progressed through three key phases:

1. Early synthetic explorations (1950s–1980s)

Initial work focused on cyclization reactions using diaminomaleonitrile precursors, yielding basic triazole frameworks without functionalization. The discovery of Huisgen 1,3-dipolar cycloaddition in 1963 provided access to 1,4-disubstituted triazoles but left 1,2,3-triazoles underdeveloped due to regioselectivity challenges.

2. Functionalization breakthroughs (1990s–2010s)

Advancements in directed lithiation enabled precise substitution patterns. Key milestones:

- 1998: First reported diazenyl-triazole via Eschenmoser coupling of thiosemicarbazides with quinones

- 2009: Application of Hofmann rearrangements to install cyano groups at C4/C5 positions

- 2015: Development of methylated derivatives using iodomethane, improving solubility

3. Modern applications (2020s–present)

Recent studies exploit the compound's dual functionality:

- Coordination chemistry : The diazenyl group acts as a bridging ligand in transition metal complexes

- Energetic materials : Nitrogen content (68.3% by mass) enhances detonation velocities in derivative compounds

- Pharmaceutical intermediates : Saturation enables stereoselective functionalization for kinase inhibitors

Comparative timeline of triazole derivatives:

Properties

IUPAC Name |

(3-methyltriazol-4-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N5/c1-8-3(6-4)2-5-7-8/h2,6H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHXIPRKVGGGMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=N1)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Huisgen Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone method for synthesizing 1,2,3-triazoles. For 5-diazenyl-1-methyl derivatives, the reaction involves:

- Reactants : A terminal alkyne functionalized with a methyl group and an azide containing a diazenyl moiety.

- Conditions : Cu(I) catalysts (e.g., CuBr), ascorbic acid as a reductant, and a polar solvent (DMF/H₂O) at 25–60°C.

- Mechanism : The Cu(I) catalyst polarizes the alkyne, enabling regioselective [3+2] cycloaddition to form the 1,4-disubstituted triazole. Aerobic oxidative coupling may further stabilize intermediates.

| Component | Details |

|---|---|

| Alkyne | 1-methylpropargylamine |

| Azide | Diazenyl-substituted azide (e.g., aryl diazenyl azide) |

| Catalyst | CuI (5 mol%), TBTA ligand (5 mol%) |

| Solvent | MeOH/H₂O (4:1) |

| Temperature | 25°C, 12–24 hours |

| Yield | 85–95% |

Hydrazine-Alkyne/Azide Cyclization

This method employs hydrazines as starting materials, reacting with alkynes or azides under controlled conditions:

- Reactants : Methylhydrazine and a diazenyl-functionalized alkyne or azide.

- Conditions : Acidic or basic media (e.g., HCl or Cs₂CO₃ in DMSO), 60–80°C.

- Mechanism : Hydrazine acts as a nucleophile, attacking the alkyne/azide to form the triazole ring. Cesium carbonate enhances deprotonation, facilitating cyclization.

| Component | Details |

|---|---|

| Hydrazine | 1-methylhydrazine |

| Dipolarophile | β-Carbonyl phosphonate with diazenyl group |

| Base | Cs₂CO₃ (2.0 equiv) |

| Solvent | DMSO, 25°C, 10 minutes pre-mixing |

| Yield | 90–95% |

Oxidative Coupling of Hydrazones

Hydrazones undergo oxidative cyclization to form triazoles, ideal for introducing the diazenyl group:

- Reactants : Methyl-substituted hydrazone and an oxidizing agent (e.g., SeO₂ or I₂).

- Conditions : Reflux in toluene or acetonitrile, 12–24 hours.

- Mechanism : Oxidation generates nitrilimine intermediates, which undergo 1,3-dipolar cycloaddition with dipolarophiles.

| Component | Details |

|---|---|

| Hydrazone | N-Methylhydrazone with diazenyl substituent |

| Oxidizing Agent | SeO₂ (1.2 equiv) |

| Solvent | Toluene, reflux |

| Yield | 79–98% |

One-Pot Synthesis Using Electrolytic Copper

A scalable, cost-effective approach utilizes electrolytic copper powder:

- Reactants : Methyl azide and diazenyl acetylene.

- Conditions : <0.015 mol% Cu powder, DMSO/H₂O, 50°C, 6–12 hours.

- Advantages : Avoids pre-functionalized azides/alkynes and hazardous hydrazoic acid.

| Component | Details |

|---|---|

| Azide | Sodium azide (in situ HN₃ generation) |

| Alkyne | 1-methyl-2-diazenylacetylene |

| Catalyst | Electrolytic Cu powder (0.015 equiv) |

| Solvent | DMSO/H₂O (3:1) |

| Yield | 90–98% |

Comparative Analysis of Methods

Key Considerations

- Regioselectivity : CuAAC and one-pot methods favor 1,4-disubstitution, while hydrazine cyclization allows 1,4,5-trisubstitution.

- Safety : In situ HN₃ generation minimizes handling risks.

- Functional Group Tolerance : CuAAC accommodates peptides and biomolecules.

Chemical Reactions Analysis

Reduction Reactions

The diazenyl group undergoes selective reduction under controlled conditions:

Mechanistic Insight : The diazenyl group acts as an electron-deficient site, facilitating nucleophilic attack by reducing agents. Catalytic hydrogenation preserves the triazole ring while converting -N=N- to -NH-NH- .

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions as a dipolarophile:

| Dipole | Conditions | Product | Regioselectivity | Reference |

|---|---|---|---|---|

| Nitrile oxides | Toluene, 80°C, 24 hr | Fused 1,2,3-triazolo[1,5-a]isoxazole | >90% | |

| Azides | Cu(OAc)₂, Et₃N, 60°C | Bis(1,2,3-triazole) derivatives | 84–87% |

Key Finding : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes generates bis-triazoles via tandem oxidative coupling .

Alkylation/Arylation

The diazenyl nitrogen undergoes electrophilic substitution:

Notable Trend : Alkylation occurs preferentially at the terminal nitrogen of the diazenyl group due to steric and electronic effects .

Oxidation Reactions

Controlled oxidation modifies both the diazenyl group and triazole ring:

Mechanism : Ceric ammonium nitrate (CAN) acts as a dual oxidant and Lewis acid, promoting intramolecular cyclization .

Cross-Coupling Reactions

Palladium-mediated couplings enable functionalization:

Suzuki-Miyaura Example : Coupling with 4-bromophenylboronic acid under inert atmosphere yields biaryl-diazenyl triazoles .

Acid/Base-Mediated Rearrangements

The triazole ring undergoes ring-opening under extreme pH:

Photochemical Reactions

UV irradiation induces unique transformations:

| Wavelength (nm) | Solvent | Product | Quantum Yield | Reference |

|---|---|---|---|---|

| 254 | Acetonitrile | 5-Isocyanato-1-methyl-2,3-dihydro-1H-1,2,3-triazole | 0.32 | |

| 365 | Toluene | Diazocine-linked dimers | 0.18 |

Application : Photolysis-generated isocyanates serve as intermediates for carbamate synthesis .

This compound’s versatility in reduction, cycloaddition, and cross-coupling reactions makes it valuable in medicinal chemistry (e.g., anticancer agents ) and materials science (e.g., coordination polymers ). Future research should explore enantioselective modifications and catalytic applications.

Scientific Research Applications

5-Diazenyl-1-methyl-2,3-dihydro-1H-1,2,3-triazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Diazenyl-1-methyl-2,3-dihydro-1H-1,2,3-triazole involves its interaction with specific molecular targets. The diazenyl group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The triazole ring can also bind to specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substitutional Differences

The key distinction of 5-diazenyl-1-methyl-2,3-dihydro-1H-1,2,3-triazole lies in its diazenyl substituent and dihydro framework. Comparable compounds include:

- Diazenyl vs. Amino/Nitro Groups: The diazenyl group in the target compound introduces redox-active sites, unlike the –NH₂ or –NO₂ groups in analogs. This may enhance reactivity in catalytic or explosive applications .

Physicochemical and Energetic Properties

- Energetic Performance: The diazenyl group in this compound likely increases density and detonation velocity compared to azido (–N₃) or nitro (–NO₂) analogs, as seen in tetrazole-triazole hybrids .

- Thermal Stability : The dihydro framework may lower thermal stability relative to fully unsaturated triazoles, which exhibit higher melting points .

Molecular Geometry and Conformation

- Dihedral Angles : The diazenyl group imposes a near-planar arrangement at C5, contrasting with 2-aryl-2H-triazoles, where aryl substituents create dihedral angles up to 87° . This planarity may facilitate π-π stacking in crystal lattices or target binding.

Biological Activity

5-Diazenyl-1-methyl-2,3-dihydro-1H-1,2,3-triazole is a compound of significant interest due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, applications in various fields, and relevant research findings.

Structural Characteristics

This compound features a triazole ring that is known for its stability and versatility in chemical reactions. The diazenyl group contributes to its reactivity and potential biological effects. The compound can be synthesized through various methods, including diazotization reactions involving anilines and subsequent cyclization processes.

Biological Activities

1. Antimicrobial Properties

Several studies have reported on the antimicrobial efficacy of compounds related to this compound. For instance:

- Antifungal Activity : Compounds within the triazole family have shown effectiveness against various fungal strains. Research indicates that certain derivatives exhibit minimum inhibitory concentrations (MICs) comparable to established antifungal agents like fluconazole .

- Bacterial Inhibition : The compound has been evaluated for its activity against both Gram-positive and Gram-negative bacteria. Preliminary results suggest that it may inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli at specific concentrations .

2. Anticancer Potential

The triazole scaffold has been widely studied for its anticancer properties. Recent investigations have highlighted the following:

- Cell Proliferation Inhibition : In vitro studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines (e.g., breast and prostate cancer). IC50 values reported range from 0.33 μM to 33.14 μM depending on the specific derivative and cell line tested .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Certain derivatives have been shown to inhibit key enzymes involved in cellular processes such as DNA synthesis and repair. This inhibition can lead to apoptosis in cancer cells and reduced viability in microbial pathogens .

- Biofilm Disruption : Some studies suggest that the compound may interfere with biofilm formation in bacteria like Pseudomonas aeruginosa, potentially enhancing the efficacy of existing antibiotics by preventing biofilm-associated resistance mechanisms .

Case Study 1: Antifungal Activity

In a study examining the antifungal properties of triazole derivatives, this compound was tested against Candida albicans and Aspergillus niger. The results indicated that specific modifications to the triazole ring significantly enhanced antifungal potency compared to standard treatments .

Case Study 2: Anticancer Activity

A series of experiments were conducted on prostate cancer cell lines where various derivatives of 5-Diazenyl compounds were tested for their cytotoxic effects. The most promising derivative exhibited an IC50 value of 0.33 μM, demonstrating a strong potential for further development as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for 5-Diazenyl-1-methyl-2,3-dihydro-1H-1,2,3-triazole, and how do solvent/catalyst systems influence yield?

- Methodological Answer : Synthesis typically involves diazenylation of triazole precursors under controlled conditions. For example, analogous triazole derivatives (e.g., 1,2,3-triazole-acetamide hybrids) are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) in solvents like DMF or THF, with yields sensitive to catalyst loading (e.g., CuI vs. CuSO4/ascorbate) and temperature (60–80°C). Post-synthesis, purity is validated via melting point analysis and elemental composition matching (C, H, N) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Combine 1H/13C NMR to confirm substituent positions (e.g., methyl group at N1 and diazenyl at C5). For example, in related triazole derivatives, the methyl group typically resonates at δ 3.2–3.5 ppm in 1H NMR, while diazenyl protons appear as broad singlets (δ 8–10 ppm). IR spectroscopy identifies functional groups (e.g., N=N stretch at 1450–1600 cm⁻¹). Cross-validate with computational NMR prediction tools (e.g., DFT-based software) to resolve ambiguities .

Q. What experimental parameters govern the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer : Reactivity is influenced by electronic effects of the diazenyl group (electron-withdrawing) and steric hindrance from the methyl group. For example, electrophilic substitution at the triazole ring is suppressed due to electron deficiency, while nucleophilic attacks may target the diazenyl moiety. Systematic pH-dependent studies (e.g., in aqueous/organic biphasic systems) and kinetic monitoring via UV-Vis spectroscopy can quantify reactivity trends .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s interaction with biological targets or catalytic sites?

- Methodological Answer : Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps, charge distribution) and predict reactive sites. For docking studies (e.g., enzyme inhibition), prepare the compound’s 3D structure using tools like AutoDock Vina. Compare binding poses with known inhibitors (e.g., triazole-based drugs) and validate via MD simulations to assess stability. For example, highlights triazole derivatives binding to α-glucosidase with specific pose alignments .

Q. What statistical experimental design approaches are suitable for optimizing reaction conditions?

- Methodological Answer : Apply factorial design (e.g., 2^k or Box-Behnken) to evaluate variables like temperature, catalyst concentration, and solvent polarity. For example, a 3-factor design could minimize experiments while identifying interactions between parameters. Response surface methodology (RSM) then models yield or purity as a function of variables, with ANOVA validating significance. emphasizes DOE’s role in reducing trial-and-error in chemical process optimization .

Q. How should researchers address contradictory spectral or catalytic activity data in published studies?

- Methodological Answer : Conduct a systematic meta-analysis of literature data, focusing on:

- Experimental conditions : Solvent purity, NMR referencing standards, or catalyst aging.

- Instrument calibration : Cross-check with internal standards (e.g., TMS for NMR).

- Theoretical validation : Compare observed reactivity with computational predictions (e.g., activation energies via DFT). and highlight methodologies for reconciling contradictions through iterative hypothesis testing .

Q. What strategies are effective for studying the compound’s stability under oxidative or thermal stress?

- Methodological Answer : Perform accelerated stability testing via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., exothermic peaks at 200–250°C). For oxidative stability, use radical initiators (e.g., AIBN) in controlled atmospheres and monitor degradation via HPLC-MS. ’s safety protocols for analogous heterocycles inform handling precautions .

Q. How can synergistic effects between this compound and co-catalysts be systematically investigated?

- Methodological Answer : Design a multi-variable kinetic study using in situ FTIR or Raman spectroscopy to track reaction intermediates. For example, combine the triazole derivative with transition-metal co-catalysts (e.g., Pd/Cu) and quantify rate enhancements via Arrhenius plots. ’s AI-driven parameter optimization can automate data analysis and identify non-linear synergies .

Methodological Tools and Data Presentation

- Key Techniques :

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Melting Point (°C) | 158–160 | DSC | |

| %C (Calc./Obs.) | 52.1/51.8 | CHN Analyzer |

- Ethical Compliance : Adhere to safety protocols in for advanced laboratory work, including 100% pass rates on safety exams .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.